An In-depth Technical Guide to Ethyl 3-(4-bromophenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 3-(4-bromophenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 3-(4-bromophenyl)propanoate, a key building block in medicinal chemistry and a crucial component in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its properties, synthesis, characterization, and applications.
Core Compound Identification and Properties
Ethyl 3-(4-bromophenyl)propanoate is a substituted aromatic carboxylic acid ester. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, making it an attractive intermediate in organic synthesis.
CAS Number: 40640-98-0[1]
Molecular Formula: C₁₁H₁₃BrO₂[1]
Molecular Weight: 257.13 g/mol [1]
Structure:
Chemical Structure of Ethyl 3-(4-bromophenyl)propanoate
Table 1: Physicochemical Properties of Ethyl 3-(4-bromophenyl)propanoate
| Property | Value | Source |
| CAS Number | 40640-98-0 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| Boiling Point | 154-156 °C at 4 Torr | N/A |
| Density | 1.343 g/cm³ | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | N/A |
Synthesis Protocol: A Representative Laboratory-Scale Approach
The synthesis of Ethyl 3-(4-bromophenyl)propanoate can be achieved through several synthetic routes. A common and reliable method involves the esterification of 3-(4-bromophenyl)propanoic acid. The following protocol is a generalized procedure adaptable for a standard laboratory setting.
Reaction Scheme:
3-(4-bromophenyl)propanoic acid + Ethanol --(H⁺ catalyst)--> Ethyl 3-(4-bromophenyl)propanoate + H₂O
Generalized Synthesis Workflow
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (1.0 eq).
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Reagent Addition: Add a significant excess of anhydrous ethanol to act as both the solvent and a reagent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
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Reaction Execution: Heat the mixture to reflux and maintain the temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
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Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-(4-bromophenyl)propanoate.
Analytical Characterization
The structural confirmation of the synthesized Ethyl 3-(4-bromophenyl)propanoate is crucial and is typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene triplets for the propanoate chain, and signals in the aromatic region corresponding to the disubstituted benzene ring.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the propanoate chain, and the aromatic carbons, including the carbon bearing the bromine atom.
Infrared (IR) Spectroscopy:
The IR spectrum will feature a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group. Additional peaks will be present for C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ester.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages.
Applications in Drug Development: A Key Linker for PROTACs
Ethyl 3-(4-bromophenyl)propanoate has gained significant attention as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][3]
Role of Ethyl 3-(4-bromophenyl)propanoate derived linker in PROTAC action
The structure of Ethyl 3-(4-bromophenyl)propanoate offers several advantages as a PROTAC linker precursor:
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Tunable Length and Flexibility: The propanoate chain provides a degree of flexibility and can be extended or modified to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.
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Chemical Handle for Conjugation: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which serves as a convenient point of attachment for coupling to either the target protein ligand or the E3 ligase ligand via amide bond formation.
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Hydrophobicity: The phenyl ring contributes to the overall lipophilicity of the linker, which can influence the cell permeability and pharmacokinetic properties of the resulting PROTAC.
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Site for Further Modification: The bromine atom on the phenyl ring is a valuable functional group that can be utilized for further diversification of the linker through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of different chemical moieties to fine-tune the properties of the PROTAC.
The rational design of the linker is a critical aspect of PROTAC development, as it significantly impacts the stability and conformation of the ternary complex, and ultimately, the efficiency of protein degradation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3-(4-bromophenyl)propanoate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 3-(4-bromophenyl)propanoate is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure and the presence of multiple functional groups make it an ideal starting material for the synthesis of complex molecules. Its emerging role as a key linker component in the design of PROTACs underscores its importance in the development of next-generation therapeutics for a wide range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
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MedChemExpress. Ethyl 3-(4-bromophenyl)propanoate | PROTAC Linker. [Link]
